Computed Lipophilicity (XLogP3) Comparison: Diphenethyl vs. Diphenyl vs. Dimethyl Analogs
The target compound exhibits a computed XLogP3 of 5.7, which is the highest among key 5-nitropyrimidine-4,6-diamine analogs. This represents a +0.8 unit increase over the N,N'-diphenyl analog (XLogP3 = 4.9) and a +3.9 unit increase over the N,N'-dimethyl analog (XLogP3 = 1.8) [1][2][3]. The data clearly positions the diphenethyl derivative as a high-lipophilicity tool, distinct from its more polar counterparts.
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 5.7 |
| Comparator Or Baseline | 5-nitro-N,N'-diphenylpyrimidine-4,6-diamine (4.9); N,N'-dimethyl-5-nitropyrimidine-4,6-diamine (1.8) |
| Quantified Difference | +0.8 vs. diphenyl; +3.9 vs. dimethyl |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity directly correlates with enhanced passive membrane permeability and distinct tissue distribution, making this compound a superior choice for targeting intracellular or CNS-related sites where the dimethyl or diphenyl analogs would likely fail.
- [1] PubChem. (2026). Compound Summary for CID 3784221, 5-nitro-N~4~,N~6~-diphenethyl-4,6-pyrimidinediamine. View Source
- [2] PubChem. (2026). Compound Summary for CID 320001, 5-nitro-4-N,6-N-diphenylpyrimidine-4,6-diamine. View Source
- [3] PubChem. (2026). Compound Summary for CID 248824, N4,N6-dimethyl-5-nitropyrimidine-4,6-diamine. View Source
